molecular formula C16H14N4O4S2 B14960447 4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide

4-Benzenesulfonylamino-N-pyrimidin-2-yl-benzenesulfonamide

Cat. No.: B14960447
M. Wt: 390.4 g/mol
InChI Key: USVGYIJIWVWJHV-UHFFFAOYSA-N
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Description

4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class of chemicals Sulfonamides are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group connected to an amine group

Properties

Molecular Formula

C16H14N4O4S2

Molecular Weight

390.4 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N4O4S2/c21-25(22,14-5-2-1-3-6-14)19-13-7-9-15(10-8-13)26(23,24)20-16-17-11-4-12-18-16/h1-12,19H,(H,17,18,20)

InChI Key

USVGYIJIWVWJHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is reduced using tin and hydrochloric acid to produce aniline.

    Acetylation of Aniline: Aniline is acetylated in an aqueous medium to form acetanilide.

    Sulfonation: Acetanilide reacts with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.

    Formation of Sulfonamide: The sulfonyl chloride intermediate reacts with pyrimidine-2-amine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with antibacterial and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

    Sulfapyridine: 4-Amino-N-(2-pyridyl)benzene sulfonamide.

    Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.

    Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide.

Uniqueness

4-benzenesulfonamido-N-(pyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual sulfonamide groups and pyrimidine moiety contribute to its versatility in various chemical reactions and biological interactions .

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